2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24FN5O2 and its molecular weight is 385.443. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves several steps, typically starting with the formation of the pyrimidine core. This can be achieved through condensation reactions of appropriate precursors.
The pyrrolidine and piperazine rings are then introduced through nucleophilic substitution reactions.
The final step involves coupling the pyrimidinylpiperazine intermediate with the 2-fluorophenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production may utilize continuous flow chemistry techniques to enhance yield and purity.
Catalysts and optimized reaction conditions ensure scalability and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation at specific sites, particularly at the nitrogen atoms within the piperazine or pyrimidine rings.
Reduction: : Reductive amination can modify the nitrogen-containing rings.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, especially on the aromatic ring.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Halogenating agents or nucleophiles such as sodium azide.
Major Products Formed from These Reactions
Oxidation can lead to N-oxides.
Reduction can result in amino derivatives.
Substitution can produce halogenated or azido-derivatives.
Scientific Research Applications: 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Potential use as a molecular probe due to its unique structural features.
Medicine: : Investigated for its pharmacological properties, particularly in targeting receptors or enzymes.
Industry: : Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action: The mechanism of action for this compound largely depends on its intended use:
Molecular Targets: : It may interact with specific proteins or nucleic acids.
Pathways Involved: : Inhibits or modulates biochemical pathways, potentially affecting cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds: : Compounds with similar structural motifs include other pyrimidinylpiperazines and fluorophenoxy derivatives.
Uniqueness: : The presence of both pyrrolidine and piperazine rings along with the fluorophenoxy group makes it distinct, offering unique binding properties and reactivity profiles.
List of Similar Compounds
2-(2-Fluorophenoxy)-1-(4-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperazin-1-yl)ethanone
1-(4-(6-(2-Fluorophenyl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrrolidin-1-yl)ethanone
1-(4-(4-(2-Fluorophenyl)pyrimidin-5-yl)piperazin-1-yl)-2-(pyrrolidin-1-yl)propanone
This summary should provide a comprehensive look at 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone. Need more specifics on any section?
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-16-5-1-2-6-17(16)28-14-20(27)26-11-9-25(10-12-26)19-13-18(22-15-23-19)24-7-3-4-8-24/h1-2,5-6,13,15H,3-4,7-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPBASGYQNPKDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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